4-Bromo-2-(trifluoromethyl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 4-Bromo-2-(trifluoromethyl)benzonitrile, such as 4-Amino-2-(trifluoromethyl)benzonitrile, involves multiple steps including bromination, Grignard reaction, cyanidation, and amination. This process showcases the compound's potential for derivatization and its role as an intermediate in organic synthesis (Zhang Tong-bin, 2012).
Molecular Structure Analysis
The molecular structure of related compounds such as 4-(Trifluoromethyl)-benzonitrile has been studied using various techniques like density functional theory (DFT) calculations, which help in understanding the vibrational spectra and the stability of the compound (Wenna Huang et al., 2014).
Scientific Research Applications
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Synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetic Acid
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Suzuki Cross-Coupling Reaction
- Field : Organic Chemistry
- Application : 4-Bromobenzonitrile, a compound similar to 4-Bromo-2-(trifluoromethyl)benzonitrile, has been used as an aryl halide test compound in developing greener reaction conditions for Suzuki cross-coupling between aryl halides and phenyl boronic acid .
- Method : The Suzuki cross-coupling reaction involves the palladium-catalyzed coupling of an aryl halide and an organoboronic acid. The reaction is typically performed in the presence of a base and a phosphine ligand .
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Synthesis of (4-bromo-2-(trifluoromethyl)phenyl)methanamine
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Applications in Various Industries
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Synthesis of 4-Iodobenzonitrile
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Suzuki-Miyaura Cross-Coupling Reaction
- Field : Organic Chemistry
- Application : 4-Bromobenzonitrile, a compound similar to 4-Bromo-2-(trifluoromethyl)benzonitrile, can be used as an aryl halide test compound in developing greener reaction conditions for Suzuki-Miyaura cross-coupling between aryl halides and phenyl boronic acid .
- Method : The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed coupling of an aryl halide and an organoboronic acid. The reaction is typically performed in the presence of a base and a phosphine ligand .
Safety And Hazards
“4-Bromo-2-(trifluoromethyl)benzonitrile” is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, not to breathe dust, mist, vapors, or spray, and to keep the compound in a dry, cool, and well-ventilated place .
Future Directions
properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZVLHLYHDELAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624956 | |
Record name | 4-Bromo-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethyl)benzonitrile | |
CAS RN |
191165-13-6 | |
Record name | 4-Bromo-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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